

Ceralifimod Administration Protocol for In Vivo Rodent Studies: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

Abstract

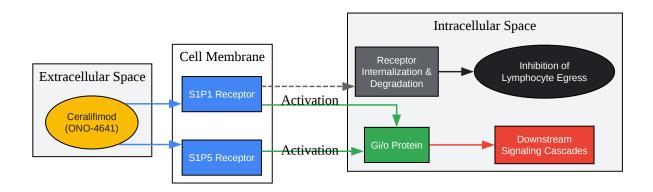
This document provides detailed application notes and protocols for the in vivo administration of **Ceralifimod** (ONO-4641) in rodent models. **Ceralifimod** is a potent and selective agonist of sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5), playing a crucial role in lymphocyte trafficking and immune modulation.[1][2] These protocols are designed to guide researchers in conducting reproducible in vivo studies to evaluate the efficacy and mechanism of action of **Ceralifimod** in preclinical models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Mechanism of Action and Signaling Pathway

Ceralifimod is an immunomodulatory compound that acts as a functional antagonist of the S1P1 receptor.[3] By binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing out of lymph nodes.[3] This sequestration of lymphocytes in secondary lymphoid organs reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), mitigating inflammation and subsequent tissue damage.[2] Ceralifimod also demonstrates agonistic activity at the S1P5 receptor, which is expressed in the CNS, although the full implications of this interaction are still under investigation.

S1P1 and **S1P5** Signaling Pathway





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Caption: **Ceralifimod** activates S1P1 and S1P5 receptors, leading to downstream signaling and receptor internalization, ultimately inhibiting lymphocyte egress.

Quantitative Data Summary

The following tables summarize the in vivo effects of Ceralifimod in rodent models of EAE.

Table 1: Effect of Ceralifimod on Peripheral Blood Lymphocyte Counts in NOD Mice

Treatment Group	Dose (mg/kg)	Mean Reduction in Lymphocytes (%)	Time Point	
Vehicle (0.5% MC)	-	0	24 hours	
Ceralifimod	0.01	~20	24 hours	
Ceralifimod	0.03	~60	24 hours	
Ceralifimod	0.1	~80	24 hours	

Table 2: Efficacy of **Ceralifimod** in a Rat EAE Model



Treatment Group	Dose (mg/kg)	Maximum Clinical Score (Mean ± SEM)	
Vehicle (0.5% MC)	-	3.5 ± 0.3	
Ceralifimod	0.03	1.8 ± 0.5	
Ceralifimod	0.1	0.3 ± 0.2	

^{*}p < 0.01 vs. Vehicle

Table 3: Pharmacokinetic Parameters of **Ceralifimod** in Rodents

Specific pharmacokinetic data for **Ceralifimod** (ONO-4641) in rodents, such as half-life, Cmax, Tmax, and oral bioavailability, are not readily available in the public domain. For comparative reference, the pharmacokinetic parameters of another S1P modulator, Fingolimod, in rodents are provided below. Note: These values are for reference only and may not be representative of **Ceralifimod**'s pharmacokinetics.

Compo und	Species	Dose (mg/kg)	Route	Tmax (h)	Cmax (ng/mL)	Half-life (h)	Oral Bioavail ability (%)
Fingolim od	Rat	1.0	Oral	4.0	23.9	10.0	66
Fingolim od	Mouse	1.0	Oral	2.0	114	7.0	48

Experimental Protocols Ceralifimod Formulation and Administration

Materials:

- Ceralifimod (ONO-4641) powder
- Methylcellulose (MC), 0.5% (w/v) in sterile water



- Sterile water
- Vortex mixer
- Sonicator
- Oral gavage needles (size appropriate for rats or mice)
- Syringes

Protocol:

- Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle for **Ceralifimod** suspension.
- Ceralifimod Suspension:
 - Calculate the required amount of **Ceralifimod** based on the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg) and the number and weight of the animals.
 - Weigh the Ceralifimod powder and suspend it in the 0.5% methylcellulose vehicle to the final desired concentration.
 - Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
 - If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- · Oral Administration:
 - Administer the Ceralifimod suspension to the animals via oral gavage. The typical administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
 - Ensure the suspension is well-mixed immediately before each administration.
 - For chronic studies, Ceralifimod is typically administered once daily.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)



Materials:

- Female Lewis rats (8-10 weeks old)
- Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Syringes and needles

Protocol:

- Antigen Emulsion Preparation: Prepare an emulsion of GPSCH or MBP in CFA.
- Immunization:
 - On day 0, immunize each rat with a subcutaneous injection of the antigen emulsion into one hind footpad.
 - The total volume of the injection is typically 0.1 mL.
- Clinical Scoring:
 - Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the clinical signs based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

Materials:

- Female NOD mice (8-10 weeks old)
- Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)



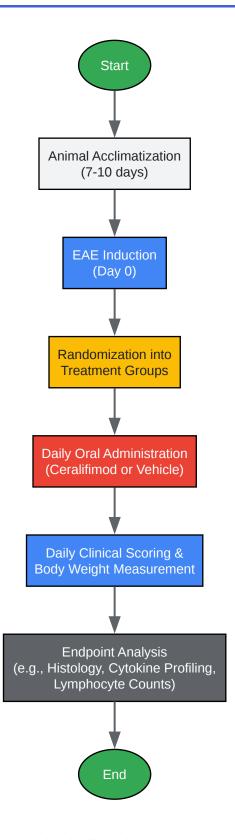
· Syringes and needles

Protocol:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 peptide in CFA.
- Immunization:
 - On day 0, immunize each mouse with a subcutaneous injection of the MOG/CFA emulsion at the base of the tail or in the flank.
 - o On days 0 and 2, administer pertussis toxin intraperitoneally.
- Clinical Scoring:
 - Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization using a standardized scoring system as described for rats.

Ceralifimod Treatment in EAE Models Experimental Workflow





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Caption: Experimental workflow for evaluating **Ceralifimod** in rodent EAE models.



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